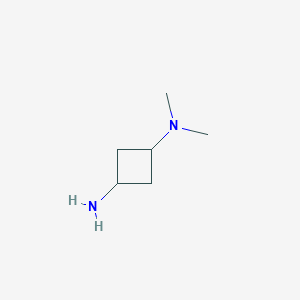
trans-N1,N1-dimethylcyclobutane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-N1,N1-dimethylcyclobutane-1,3-diamine: is a cyclic diamine with the chemical formula C6H14N2. It is a derivative of cyclobutane, where two hydrogen atoms on the nitrogen atoms are replaced by methyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanediamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
化学反应分析
Types of Reactions: trans-N1,N1-dimethylcyclobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used
科学研究应用
Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the design of novel compounds with potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metals makes it a candidate for metallodrug design .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
作用机制
The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, modulating their activity and leading to various biological effects .
相似化合物的比较
trans-N,N-dimethylcyclohexane-1,2-diamine: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
trans-N,N-dimethylcyclopentane-1,3-diamine: A compound with a cyclopentane ring.
Uniqueness: trans-N1,N1-dimethylcyclobutane-1,3-diamine is unique due to its smaller ring size, which imparts different steric and electronic properties compared to its cyclohexane and cyclopentane analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts .
属性
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKIHUTNBSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














